

Comparative Analysis of Triazolyl-Benzaldehyde Derivatives in Molecular Docking Studies

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Compound of Interest

Compound Name: 4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Cat. No.: B068419

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies performed on derivatives of 4-(1,2,3-triazol-yl)benzaldehyde. Due to a lack of specific studies on **4-(2H-1,2,3-triazol-2-yl)benzaldehyde**, this guide focuses on closely related analogs and presents available experimental data to offer insights into their potential as therapeutic agents. The information herein is intended to aid researchers in understanding the binding affinities and potential protein targets of this class of compounds.

Data Presentation: Comparative Docking Scores

The following table summarizes the quantitative data from molecular docking studies of various triazolyl-benzaldehyde derivatives and their comparators against different protein targets. Binding affinity is a key metric in molecular docking, with more negative values typically indicating a stronger interaction.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
|---|---------------------------------|-----------------------------|--------------------|---------------------------------------|
| 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde | DNA | -7.21 | - | - |
| 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde | Bovine Serum Albumin (BSA) | -7.95 | - | - |
| A series of (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives with anthraquinone | Xanthine Oxidase | - | Allopurinol | - |
| Bemcentinib (a triazole-based compound) | SARS-CoV-2 Main Protease (Mpro) | -10.2 | - | - |
| Bisotrizole (a benzotriazole derivative) | SARS-CoV-2 Main Protease (Mpro) | -9.0 | - | - |
| PYIITM (a triazole derivative) | SARS-CoV-2 Main Protease (Mpro) | -8.8 | - | - |

| | | | | |
|-------------------------------|----------------------|------|---|---|
| NIPFC (a triazole derivative) | SARS-CoV-2 | | | |
| | Main Protease (Mpro) | -8.8 | - | - |

Experimental Protocols

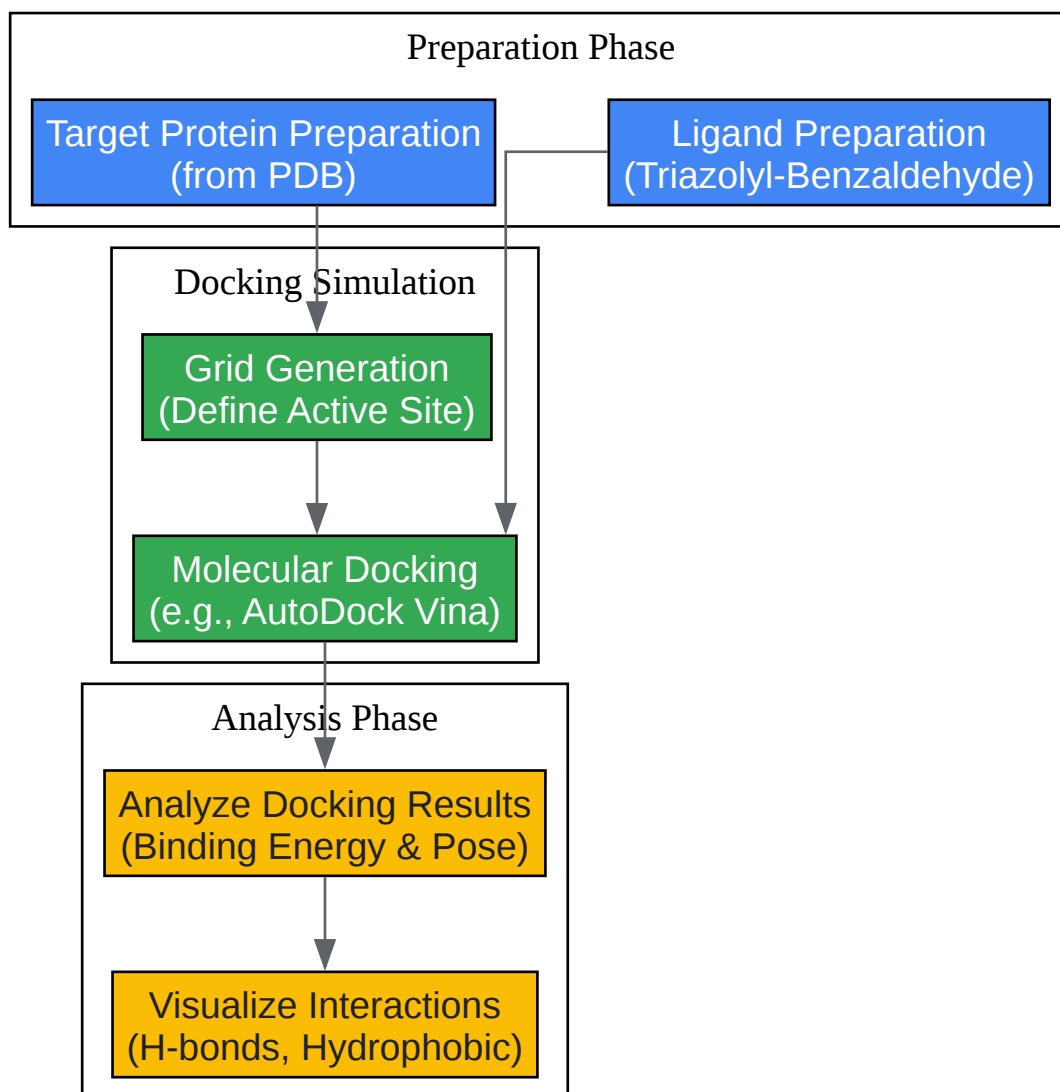
Detailed methodologies are crucial for the replication and validation of in silico experiments. Below are the generalized protocols employed in the cited molecular docking studies.

General Molecular Docking Workflow

- **Protein Preparation:** The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as AMBER. The protein is then energy minimized to relieve any steric clashes.
- **Ligand Preparation:** The 2D structure of the ligand, in this case, a triazolyl-benzaldehyde derivative, is drawn using chemical drawing software like ChemDraw or Marvin Sketch. The 2D structure is then converted to a 3D structure. The ligand is energy minimized using a suitable force field (e.g., MMFF94).
- **Grid Generation:** A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.
- **Molecular Docking:** A docking program such as AutoDock Vina, Schrödinger's Glide, or MOE is used to predict the binding conformation and affinity of the ligand within the protein's active site. The docking algorithm explores various possible conformations of the ligand and scores them based on a scoring function that estimates the binding free energy.
- **Analysis of Results:** The docking results are analyzed to identify the best binding pose of the ligand. This is typically the conformation with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the basis of binding.

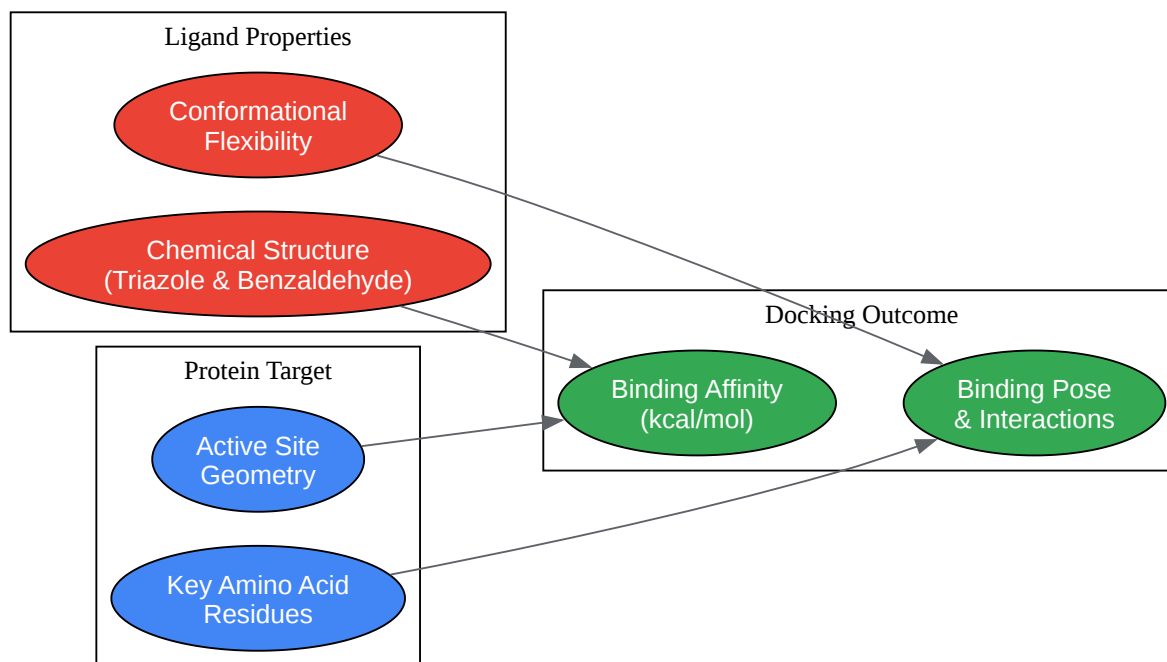
Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the molecular docking studies discussed.



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Caption: A generalized workflow for molecular docking studies.



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